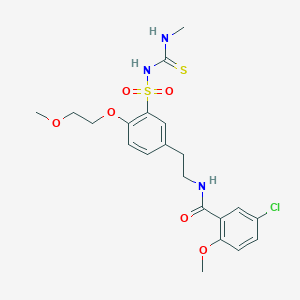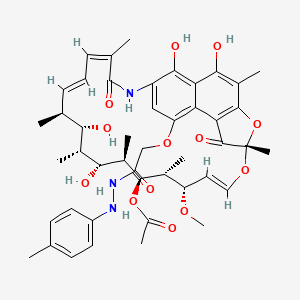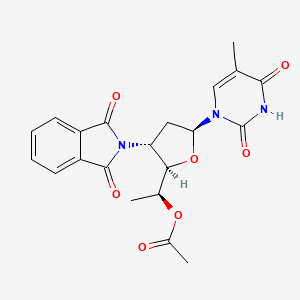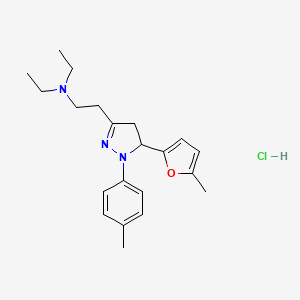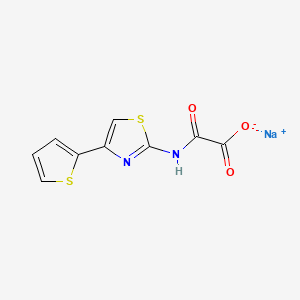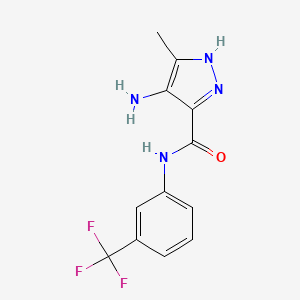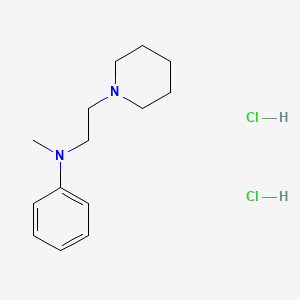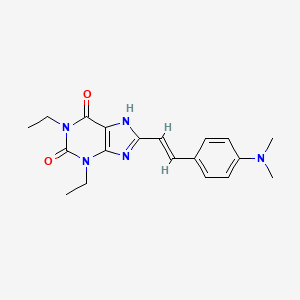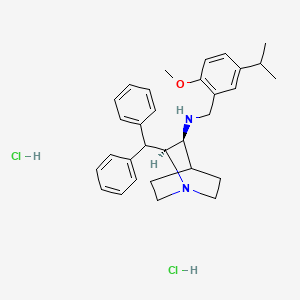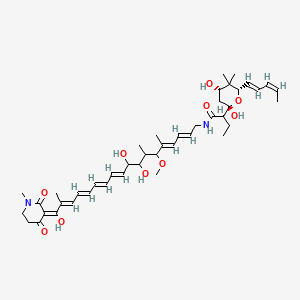
Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in dyeing and printing textiles, as well as in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of reactant concentrations, temperature, and pH levels to optimize the formation of the desired azo compound.
化学反応の分析
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
科学的研究の応用
Chemistry
Azo compounds are extensively studied for their chromophoric properties, making them valuable in the development of dyes and pigments. They are also used as indicators in various chemical reactions due to their color-changing abilities.
Biology
In biological research, azo compounds are used as staining agents to visualize cellular components under a microscope. They are also investigated for their potential as therapeutic agents due to their ability to interact with biological molecules.
Medicine
Some azo compounds have been explored for their antimicrobial and anticancer properties. Their ability to form stable complexes with metals makes them candidates for drug delivery systems.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics. They are also employed in the production of colored plastics, inks, and paints.
作用機序
The mechanism of action of Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate involves the interaction of the azo group with various molecular targets. The azo linkage can undergo cleavage under certain conditions, releasing aromatic amines that can interact with cellular components. The compound’s sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulfonatostyryl)biphenyl
- Tetrasodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulfonate
- Tetrasodium 4,4’-bis(4-hydroxyphenylazo)stilbene-2,2’-disulfonate
Uniqueness
Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific arrangement of azo groups and sulfonate functionalities, which impart distinct color properties and solubility characteristics. This makes it particularly useful in applications requiring water-soluble dyes with high stability and vibrant colors.
特性
CAS番号 |
83733-25-9 |
|---|---|
分子式 |
C33H20N6Na4O13S4 |
分子量 |
928.8 g/mol |
IUPAC名 |
tetrasodium;7-[[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C33H24N6O13S4.4Na/c1-18-12-20(35-34-19-2-5-22(40)6-3-19)4-9-29(18)37-39-30-10-11-31(26-15-23(53(41,42)43)7-8-25(26)30)38-36-21-13-27-28(32(14-21)55(47,48)49)16-24(54(44,45)46)17-33(27)56(50,51)52;;;;/h2-17,40H,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChIキー |
SLTSROQJIFQPTE-UHFFFAOYSA-J |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


